molecular formula C30H33NO4 B10790882 (2S,6S,2R)-2-[6-(2-Anisoyloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride

(2S,6S,2R)-2-[6-(2-Anisoyloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride

Cat. No.: B10790882
M. Wt: 471.6 g/mol
InChI Key: PVFJUPBXTIVRDR-ALTZYDRJSA-N
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Description

(2S,6S,2R)-2-[6-(2-Anisoyloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups and stereocenters, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S,2R)-2-[6-(2-Anisoyloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride typically involves multiple steps, including the formation of key intermediates and the final coupling reactions The process often starts with the preparation of the anisoyloxy-phenylethyl moiety, followed by its attachment to the piperidine ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S,6S,2R)-2-[6-(2-Anisoyloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(2S,6S,2R)-2-[6-(2-Anisoyloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,6S,2R)-2-[6-(2-Anisoyloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,6S,2R)-2-[6-(2-Anisoyloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its complex structure allows for diverse interactions and applications, setting it apart from similar compounds.

Properties

Molecular Formula

C30H33NO4

Molecular Weight

471.6 g/mol

IUPAC Name

[(1S)-2-[(2S,6R)-1-methyl-6-phenacylpiperidin-2-yl]-1-phenylethyl] 4-methoxybenzoate

InChI

InChI=1S/C30H33NO4/c1-31-25(20-28(32)22-10-5-3-6-11-22)14-9-15-26(31)21-29(23-12-7-4-8-13-23)35-30(33)24-16-18-27(34-2)19-17-24/h3-8,10-13,16-19,25-26,29H,9,14-15,20-21H2,1-2H3/t25-,26+,29+/m1/s1

InChI Key

PVFJUPBXTIVRDR-ALTZYDRJSA-N

Isomeric SMILES

CN1[C@@H](CCC[C@@H]1CC(=O)C2=CC=CC=C2)C[C@@H](C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)OC

Canonical SMILES

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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